molecular formula C12H19BO3 B8641536 [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid

[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid

Cat. No.: B8641536
M. Wt: 222.09 g/mol
InChI Key: DRKPCBJQZKMLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl group and a methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-hydroxypentan-3-yl magnesium bromide under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a boronate ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-(3-oxopentan-3-yl)-2-methylphenylboronic acid.

    Reduction: Formation of boronate esters.

    Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Hydroxypentan-3-yl)-2-propylphenyl)boronic acid
  • (4-(3-Hydroxypentan-3-yl)-2-ethylphenyl)boronic acid

Uniqueness

[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a hydroxypentan-3-yl group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.

Properties

Molecular Formula

C12H19BO3

Molecular Weight

222.09 g/mol

IUPAC Name

[4-(3-hydroxypentan-3-yl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C12H19BO3/c1-4-12(14,5-2)10-6-7-11(13(15)16)9(3)8-10/h6-8,14-16H,4-5H2,1-3H3

InChI Key

DRKPCBJQZKMLLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(CC)(CC)O)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three-necked flask, introduce under nitrogen 5 g of 3-(4-bromo-3-methylphenyl)pentan-3-ol (19.4 mmol) and 50 cm3 of tetrahydrofuran. Cool the mixture to −70° C. and add dropwise 23.3 cm3 (58 mmol) of a 2.5M solution of n-butyllithium in hexane, over 30 minutes. Leave the mixture for approximately 2 h with stirring at −70° C. and then add dropwise 13.5 cm3 of triisopropyl borate (58 mmol), over 20 minutes. Leave the mixture with stirring for 3 h, allowing the temperature to increase to −10° C. Hydrolyse the mixture with saturated NH4Cl solution and extract two times with ethyl acetate. Wash the combined organic phases with saturated sodium chloride solution and dry them over sodium sulfate. Evaporate the solvents under vacuum. This gives 5 g of a colorless oil, which is chromatographed on silica gel (heptane/ethyl acetate=9/1) to give 4-(1-ethyl-1-hydroxypropyl)-2-methylphenylboronic acid in the form of a highly viscous oil. (Yield=71%)
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